Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO4/c1-6(11(13)14,7(8,9)10)4-3-5(12)15-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQDQZIIJBNBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)(C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560082 | |
| Record name | Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33033-07-7 | |
| Record name | Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5,5,5 Trifluoro 4 Methyl 4 Nitropentanoate
De Novo Synthesis Approaches to the Trifluoronitropentanoate Scaffold
A de novo synthesis would involve constructing the carbon backbone and introducing the key functional groups in a controlled manner.
Carbon-Carbon Bond Formation Strategies for the Pentanoate Backbone
The construction of the pentanoate backbone is the initial step in a de novo synthesis. Various carbon-carbon bond-forming reactions can be envisioned to create the basic five-carbon chain. fiveable.mebuecher.dealevelchemistry.co.ukorganic-chemistry.org Reactions such as the aldol (B89426) condensation or Michael addition are powerful tools for forming new C-C bonds. alevelchemistry.co.uk For instance, a strategy could involve the reaction of a three-carbon electrophile with a two-carbon nucleophile.
A representative approach could be the conjugate addition of a nitroalkane precursor to an α,β-unsaturated ester. This would establish the C3-C4 bond and introduce the nitro group early in the synthesis.
Table 1: Potential Carbon-Carbon Bond Forming Reactions for the Pentanoate Backbone
| Reaction Type | Reactants | Catalyst/Conditions | Key Bond Formed |
|---|---|---|---|
| Michael Addition | α,β-Unsaturated ester + Nitroalkane | Base (e.g., DBU, Et3N) | C-C single bond |
| Aldol Condensation | Aldehyde/Ketone + Ester enolate | Base (e.g., LDA) | β-hydroxy ester |
Regioselective and Stereoselective Introduction of the Trifluoromethyl Group
The introduction of a trifluoromethyl group (CF3) is a critical step that significantly influences the molecule's properties. mdpi.com A variety of reagents and methods have been developed for trifluoromethylation. nih.govnih.gov The challenge lies in achieving regioselectivity and, if applicable, stereoselectivity. nih.govacs.orgrsc.orgacs.orgthieme-connect.com
For the target molecule, a key strategy would be the trifluoromethylation of a suitable precursor, such as a ketone or an enolate. Nucleophilic trifluoromethylation using reagents like Ruppert's reagent (TMSCF3) or electrophilic trifluoromethylation with reagents such as Togni's or Umemoto's reagents are common methods. acs.org Given the structure of the target molecule, the trifluoromethyl group would likely be introduced at a late stage to a precursor already containing the nitro group and the pentanoate framework.
Direct C-H trifluoromethylation is another potential route, although achieving the desired regioselectivity on an aliphatic chain can be challenging. chemrxiv.orgacs.orgoup.com
Table 2: Selected Methods for Trifluoromethylation
| Method | Reagent | Substrate Type | General Conditions |
|---|---|---|---|
| Nucleophilic | TMSCF3 | Carbonyl compounds, imines | Fluoride source (e.g., TBAF) |
| Electrophilic | Togni's reagent | Enolates, silyl (B83357) enol ethers | Base or Lewis acid |
Controlled Installation of the Nitro Moiety
The nitro group is a versatile functional group in organic synthesis. orgchemres.orgwikipedia.org There are several methods for its introduction into a molecule. organic-chemistry.orglibretexts.orglkouniv.ac.in For the synthesis of Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate, the nitro group could be introduced via nitration of an enolate or by the conjugate addition of a nitroalkane. organic-chemistry.org
Given the presence of the electron-withdrawing trifluoromethyl group, direct nitration of a precursor carbanion could be a feasible approach. Alternatively, a Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester would install the nitro group at the desired position. mdpi.com The choice of nitrating agent and reaction conditions is crucial to control the selectivity and avoid side reactions. organic-chemistry.org
Table 3: Methods for the Introduction of a Nitro Group
| Method | Reagent(s) | Substrate Type |
|---|---|---|
| Nitration of Enolates | Alkyl nitrate (B79036) (e.g., ethyl nitrate) | Ketones, esters |
| Michael Addition | Nitroalkane + α,β-unsaturated compound | α,β-Unsaturated esters, ketones |
| Nucleophilic Substitution | Alkyl halide + Silver nitrite (B80452) (AgNO2) | Alkyl halides |
Esterification and Functional Group Interconversion for Methyl Pentanoate Formation
The final step in a de novo synthesis would likely be the formation of the methyl ester. If the synthesis starts with a carboxylic acid, standard esterification methods can be employed. acs.orgresearchgate.netnih.govrsc.orgresearchgate.net Fischer esterification, using methanol (B129727) in the presence of an acid catalyst, is a common and effective method. Alternatively, reaction with diazomethane (B1218177) or the use of coupling agents can also yield the desired methyl ester.
Functional group interconversions might also be necessary at various stages to set up the molecule for subsequent reactions. For example, a ketone might be converted to an enolate before trifluoromethylation or nitration. ub.edufiveable.mevanderbilt.eduimperial.ac.ukmit.edu
Transformations of Precursor Compounds Leading to this compound
An alternative to a de novo synthesis is the modification of a pre-existing pentanoate backbone.
Functional Group Interconversions on Pentanoate Backbones
This approach would start with a readily available pentanoate derivative, which would then be elaborated to introduce the trifluoromethyl and nitro groups. ub.edu For example, one could start with a methyl pentanoate derivative that has a functional group at the C4 position, which can be converted to a nitro group.
A plausible route could involve the oxidation of a C4-amino group or the conversion of a C4-hydroxyl group into a good leaving group followed by nucleophilic substitution with a nitrite salt. The introduction of the trifluoromethyl group would likely follow a similar strategy as in the de novo approach, by generating an enolate at the C4 position and reacting it with a trifluoromethylating agent.
The success of this approach depends on the chemoselectivity of the reactions and the stability of the intermediates. The presence of multiple functional groups requires careful planning of the synthetic sequence to avoid undesired side reactions.
Table 4: Potential Functional Group Interconversions on a Pentanoate Backbone
| Initial Functional Group at C4 | Target Functional Group | Reagent(s) |
|---|---|---|
| Amine (-NH2) | Nitro (-NO2) | Oxidation (e.g., m-CPBA) |
| Hydroxyl (-OH) | Nitro (-NO2) | 1. Mesylation/Tosylation 2. NaNO2 |
Modification of Related Fluorinated Aliphatics
One viable pathway to this compound involves the introduction of a nitro group into a pre-existing fluorinated aliphatic backbone. A key strategy in this regard is the trifluoromethylation of secondary nitroalkanes. nih.govnih.govacs.orgorganic-chemistry.org This approach allows for the formation of the critical α-trifluoromethylnitroalkane moiety.
A metal-free method for the trifluoromethylation of secondary nitroalkanes has been developed using electrophilic trifluoromethylating reagents, such as Umemoto's or Togni's reagents. nih.govorganic-chemistry.org This reaction typically proceeds via a radical mechanism and has shown broad functional group tolerance. organic-chemistry.org For the synthesis of the target molecule, a suitable precursor would be methyl 4-nitropentanoate. The reaction would involve the deprotonation of the carbon alpha to the nitro group using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by reaction with an electrophilic trifluoromethyl source. organic-chemistry.org
Table 1: Key Reagents in the Trifluoromethylation of Secondary Nitroalkanes
| Reagent Type | Examples | Role in Reaction |
| Trifluoromethylating Agent | Umemoto's reagent, Togni's reagent | Source of the trifluoromethyl group |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Tetramethylguanidine (TMG) | Deprotonation of the nitroalkane |
| Radical Inhibitor | TEMPO | Used in mechanistic studies to confirm radical pathway |
It is important to note that the reaction conditions, particularly the choice of base, can be crucial to avoid side reactions such as elimination, especially when acidic β-protons are present. nih.gov
Derivatization of Nitro-Substituted Precursors
An alternative and powerful approach to constructing the carbon skeleton of this compound is through the derivatization of a nitro-substituted precursor. The Michael addition of a nitroalkane to an α,β-unsaturated ester is a classic and effective method for forming carbon-carbon bonds. nih.gov
In this synthetic strategy, 2-nitro-1,1,1-trifluoropropane would serve as the key nitro-substituted precursor. This compound can be reacted with methyl acrylate (B77674) in a conjugate addition reaction. nih.govamanote.com The reaction is typically catalyzed by a base, such as DBU, and can often be accelerated by microwave irradiation. nih.gov This addition would directly assemble the pentanoate backbone with the desired trifluoromethyl and nitro groups at the C4 position.
Table 2: Michael Addition of 2-nitro-1,1,1-trifluoropropane to Methyl Acrylate
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-nitro-1,1,1-trifluoropropane | Methyl acrylate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | This compound |
This method is highly convergent, meaning it assembles a significant portion of the target molecule in a single step. The availability of both 2-nitro-1,1,1-trifluoropropane and methyl acrylate makes this an attractive route. nih.gov
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The C4 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.
Asymmetric catalysis offers an elegant way to introduce chirality. One relevant approach is the asymmetric aza-Henry (nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine. nih.govfrontiersin.org While not a direct synthesis of the target molecule, the principles can be adapted. For instance, an asymmetric Michael addition of 2-nitro-1,1,1-trifluoropropane to methyl acrylate could potentially be achieved using a chiral catalyst. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, have been successfully employed in similar asymmetric conjugate additions. acs.org These catalysts can activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.
Another promising avenue is the use of biocatalysis. Ene-reductases, for example, have been shown to catalyze the stereoselective radical trifluoromethylation of olefins and nitro compounds. thieme-connect.com Such an enzymatic approach could potentially be applied to a suitable precursor to install the trifluoromethyl group with high enantioselectivity. thieme-connect.com
The use of a chiral auxiliary is a well-established method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be incorporated into the methyl acrylate moiety. For example, the acrylate could be esterified with a chiral alcohol, such as (–)-8-phenylmenthol or a derivative of a chiral oxazolidinone (Evans auxiliary). wikipedia.org The subsequent Michael addition of 2-nitro-1,1,1-trifluoropropane would then proceed under the steric influence of the chiral auxiliary, leading to a diastereoselective reaction. Finally, removal of the chiral auxiliary would afford the desired enantiomer of the target compound. Camphorsultam is another effective chiral auxiliary that has been used in asymmetric Michael additions. wikipedia.org
When a molecule already contains one or more stereocenters, the introduction of a new one can be influenced by the existing chirality, a phenomenon known as diastereoselection. While this compound itself has only one stereocenter, this principle becomes relevant when synthesizing more complex molecules derived from it.
For instance, if the ester group of the target molecule were to be modified to introduce another stereocenter, the existing chirality at C4 would likely influence the stereochemical outcome of that transformation. The stereoselective reactions of nitro compounds are a broad and well-studied area of organic synthesis, with many examples of substrate-controlled diastereoselective reactions. noaa.gov Fluorine substitution can also have a significant impact on diastereoselectivity, sometimes leading to a reversal of the stereochemical outcome compared to non-fluorinated analogues. nih.gov
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.
One key area is the choice of solvents. Many organic reactions are carried out in volatile organic compounds (VOCs), which can be harmful to the environment. The development of reactions that can be performed in more environmentally benign solvents, such as water, is a major goal of green chemistry. rsc.org While the synthesis of highly fluorinated compounds in water can be challenging due to solubility issues, the use of phase-transfer catalysts or co-solvents can sometimes overcome these limitations.
Catalysis is another cornerstone of green chemistry. The use of catalysts, especially in small amounts, is preferable to the use of stoichiometric reagents as it reduces waste. The asymmetric catalytic methods discussed in section 2.3.1 are inherently "greener" than stoichiometric chiral auxiliary approaches, as the chiral catalyst is used in substoichiometric amounts and can, in principle, be recycled.
Furthermore, improving the atom economy of the synthetic route is a key green chemistry principle. The Michael addition approach described in section 2.2.3 is an example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product.
Finally, the development of synthetic routes that utilize renewable feedstocks and minimize energy consumption are also important considerations. For instance, the use of microwave irradiation to accelerate reactions, as mentioned in section 2.2.3, can sometimes lead to significant energy savings compared to conventional heating methods. nih.gov The broader field of organofluorine chemistry is actively seeking more environmentally friendly fluorination and fluoroalkylation methods to reduce reliance on harsh reagents and conditions. cas.cn
Reactivity and Mechanistic Investigations of Methyl 5,5,5 Trifluoro 4 Methyl 4 Nitropentanoate
Reactivity Profile of the Nitro Group in Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate
The nitro group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is significantly modulated by the adjacent trifluoromethyl and methyl substituents on the same carbon atom.
While aliphatic nitro compounds can undergo nucleophilic substitution where the nitro group acts as a leaving group, such reactions are generally less common than for halides. More prevalent are nucleophilic additions to the carbon atom bearing the nitro group, particularly when the nitroalkane can be deprotonated to form a nitronate anion. However, in the case of this compound, the carbon atom is quaternary, lacking an alpha-proton, which prevents the formation of a nitronate anion under typical basic conditions.
Nucleophilic attack can also be directed at the nitrogen atom of the nitro group, though this is less common. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the molecule, potentially making the carbon atom bearing the nitro and trifluoromethyl groups susceptible to nucleophilic attack under certain conditions, although this is not a widely documented pathway for tertiary nitroalkanes. In some instances, radical substitution mechanisms are known to occur with nitro compounds. nih.gov
Aliphatic nitro compounds can also serve as electrophiles after tautomerization to their aci-forms, which can then be attacked by nucleophiles. nih.govfrontiersin.org This reactivity is typically exploited in the presence of strong acids. frontiersin.org
The reduction of the nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis. A variety of reducing agents can accomplish this conversion, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. For this compound, the ester group must be tolerated during the reduction of the nitro group.
Several methods are available for the chemoselective reduction of nitro groups in the presence of esters. Common reagents for this purpose include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a classic and effective method. rsc.org
Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are commonly employed for the reduction of aromatic nitro compounds and can be adapted for aliphatic cases. rsc.orgorganic-chemistry.org
Other Reagents: Other reagents like sodium hydrosulfite or tin(II) chloride can also be used. rsc.org
The resulting product, Methyl 5,5,5-trifluoro-4-methyl-4-aminopentanoate, is a valuable synthetic intermediate, containing a trifluoromethylated quaternary carbon center and an amino group. The reduction of α-trifluoromethylnitroalkanes is a known route to α-trifluoromethylamines. nih.govnih.gov
| Reducing Agent | Typical Conditions | Selectivity for Nitro over Ester |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | High |
| Metal/Acid (e.g., Fe/HCl) | Acidic aqueous solution | High |
| Sodium Hydrosulfite | Aqueous or biphasic medium | Good |
| Tin(II) Chloride | Acidic or neutral conditions | Good |
This table provides a general overview of common methods for the selective reduction of nitro groups.
The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. frontiersin.org The reaction relies on the deprotonation of the nitroalkane at the α-carbon to form a nucleophilic nitronate anion. frontiersin.org As this compound lacks an α-proton, it cannot directly participate as the nucleophilic component in a traditional Henry reaction.
However, the principles of the Henry reaction can be applied in related transformations. For instance, the aza-Henry reaction involves the addition of a nitroalkane to an imine. nih.gov Studies have shown the successful aza-Henry addition of ethyl nitroacetate (B1208598) to N-alkyl trifluoromethyl aldimines, leading to the synthesis of β-amino-α-nitro trifluoromethyl esters. researchgate.netnih.gov This demonstrates the reactivity of nitro-containing esters in condensation reactions with electrophilic partners.
Furthermore, trifluoromethyl ketones are known to be suitable partners for nitroalkanes in Henry reactions due to the electron-withdrawing nature of the trifluoromethyl group which activates the ketone. frontiersin.org The direct, catalytic enantioselective Henry reaction of α-trifluoromethyl ketones with nitromethane (B149229) has been reported. acs.org While our subject compound cannot act as the nucleophile, it highlights the enhanced reactivity conferred by the trifluoromethyl group in such condensation reactions.
Reactivity Profile of the Trifluoromethyl Group and its Electronic Influence
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net Its presence in this compound has a profound impact on the molecule's electronic properties and reactivity.
The strong inductive electron-withdrawing effect of the trifluoromethyl group significantly influences the adjacent nitro and methyl groups, as well as the ester functionality further down the carbon chain. This electronic influence manifests in several ways:
Increased Electrophilicity: The -CF₃ group enhances the electrophilic character of the adjacent carbon atom. This makes the carbon atom more susceptible to nucleophilic attack, although steric hindrance from the quaternary substitution pattern must be considered.
Stabilization of Anionic Intermediates: The trifluoromethyl group can stabilize an adjacent negative charge. While deprotonation at the α-carbon is not possible in this molecule, this stabilizing effect is a general feature of the -CF₃ group.
Modification of Bond Strengths: The presence of the trifluoromethyl group can alter the bond lengths and strengths of neighboring groups.
Influence on Acidity and Basicity: The trifluoromethyl group lowers the basicity of nearby functional groups. researchgate.net
The powerful electron-withdrawing effect of the trifluoromethyl group can strongly affect the polarity of nearby functional groups, which can modulate properties like pKa and hydrogen-bonding capabilities.
| Property | Influence of the Trifluoromethyl Group |
| Electrophilicity of adjacent carbon | Increased |
| Basicity of nearby functional groups | Decreased |
| Polarity of adjacent bonds | Increased |
This interactive table summarizes the key electronic effects of the trifluoromethyl group.
The functional groups present in this compound offer the potential for intramolecular cyclization reactions under appropriate conditions. For example, reduction of the nitro group to an amine, followed by intramolecular amidation with the ester group, could lead to the formation of a lactam.
Studies on related systems have demonstrated the feasibility of such cyclizations. For instance, 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines have been shown to undergo intramolecular cyclization in triflic acid. rsc.org Furthermore, the one-electron oxidation of aci-nitro anions derived from the addition of allylic alcohols to nitroalkenes can lead to stereoselective radical cyclization to form tetrahydrofuran (B95107) derivatives. While these examples are not directly analogous to the title compound, they illustrate the potential for the nitro group and other functionalities in the molecule to participate in the formation of cyclic structures. The development of enantioselective intramolecular cyclizations of esters catalyzed by chiral Brønsted bases has also been reported, showcasing a potential pathway for cyclization involving the ester moiety. organic-chemistry.org
Reactivity Profile of the Methyl Ester Functionality
The reactivity of the methyl ester functionality in this compound is influenced by the presence of the bulky and strongly electron-withdrawing trifluoromethyl and nitro groups at the C4 position. These substituents create significant steric hindrance around the ester group and modulate the electronic properties of the entire molecule.
Transesterification and Hydrolysis Reactions
Transesterification, the conversion of one ester to another, and hydrolysis, the cleavage of an ester to a carboxylic acid and an alcohol, are fundamental reactions of esters. masterorganicchemistry.com These reactions can be catalyzed by either acid or base.
Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism, initiated by the attack of a nucleophile (e.g., an alkoxide for transesterification or hydroxide (B78521) for hydrolysis) on the electrophilic carbonyl carbon of the ester. For this compound, the rate of these reactions is expected to be significantly retarded due to steric hindrance. The bulky substituents at the C4 position impede the approach of the nucleophile to the carbonyl carbon. While enzymatic methods, such as those using lipases or esterases, are known to facilitate the hydrolysis of sterically demanding esters, the efficiency with this particular substrate would require experimental verification. researchgate.net Mild, non-aqueous basic conditions, for instance, using sodium hydroxide in a mixed solvent system like methanol (B129727)/dichloromethane, have been shown to be effective for the saponification of some hindered esters and could potentially be applied. researchgate.net
Acid-catalyzed transesterification and hydrolysis involve protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by an alcohol or water. masterorganicchemistry.com Steric hindrance around the carbonyl group in this compound would also be a significant factor in slowing the rate of the acid-catalyzed reaction.
Table 1: Expected Factors Influencing Transesterification and Hydrolysis
| Factor | Influence on Reactivity | Reasoning |
|---|---|---|
| Steric Hindrance | Decreases reaction rate | The bulky trifluoromethyl and nitro groups at C4 hinder the approach of nucleophiles to the ester carbonyl. |
| Electronic Effects | May slightly increase carbonyl electrophilicity | The electron-withdrawing nature of the substituents can polarize the C=O bond, but this effect is likely overshadowed by steric hindrance. |
| Reaction Conditions | Harsh conditions (strong acid/base, high temperature) may be required | To overcome the high activation energy due to steric and electronic factors. Specialized non-aqueous or enzymatic methods might be more effective. researchgate.netresearchgate.net |
Claisen Condensation and Related Reactions of the Ester Enolate
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the formation of an ester enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. libretexts.orgyoutube.com
A critical requirement for an ester to act as the enolate donor in a Claisen condensation is the presence of at least one α-proton. wikipedia.org In the case of this compound, the carbon atom α to the ester carbonyl (C2) possesses two protons. Therefore, deprotonation at this position with a suitable strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would generate the corresponding ester enolate.
This enolate is a potent nucleophile and can participate in various reactions. However, due to the steric hindrance and electronic effects of the substituents at C4, its reactivity in a self-condensation (a classic Claisen condensation) might be limited. The approach of the bulky enolate to the sterically shielded carbonyl of another molecule of this compound would be challenging.
More feasible would be "crossed" or "mixed" Claisen condensations, where the enolate of this compound reacts with a different, less hindered ester or another carbonyl compound. Alternatively, this enolate could be used in other carbon-carbon bond-forming reactions, such as alkylations or aldol-type additions with suitable electrophiles.
Reactivity at the Alkyl Chain and Chiral Centers
The alkyl chain of this compound contains a chiral center at the C4 position. Reactions involving the α-carbon (C2) can lead to the formation of a new stereocenter, introducing diastereoselectivity into the transformations.
Alpha-Substitutions and Stereochemical Control
As discussed previously, the presence of α-protons at the C2 position allows for the formation of an ester enolate. This enolate can react with various electrophiles, leading to α-substitution. For example, alkylation with an alkyl halide would introduce a new substituent at the C2 position.
This alkylation reaction would create a new chiral center at C2. Given the existing stereocenter at C4, the product would be a mixture of diastereomers. The stereochemical outcome of such a reaction would be influenced by the facial selectivity of the electrophilic attack on the planar enolate. The bulky and stereochemically defined C4 position would likely direct the incoming electrophile to the less hindered face of the enolate, potentially leading to a degree of diastereoselectivity. The precise ratio of diastereomers would depend on the specific electrophile, base, and reaction conditions used.
Rearrangement Pathways
While no specific rearrangement pathways for this compound have been reported, the presence of the nitroalkane functionality suggests potential for rearrangements characteristic of this class of compounds. The Nef reaction, for instance, is a classic transformation of primary or secondary nitroalkanes into aldehydes or ketones under acidic conditions. However, this compound is a tertiary nitroalkane (the nitro group is attached to a quaternary carbon), which are generally unreactive under typical Nef conditions.
Another potential rearrangement is the Victor Meyer reaction, which involves the reaction of alkyl halides with silver nitrite (B80452) to produce nitroalkanes and alkyl nitrites. While not a rearrangement of the target molecule itself, it is a relevant synthetic consideration.
More pertinent to potential rearrangements of the nitro group in the target molecule are reactions that proceed through nitronate intermediates. Under certain conditions, tertiary nitroalkanes can undergo transformations, although these are less common than for their primary and secondary counterparts. The presence of the strongly electron-withdrawing trifluoromethyl group could influence the stability of any potential cationic or radical intermediates that might be involved in rearrangement processes. The study of related β-nitrocarbonyl compounds has shown that internal hydrogen bonding can play a role in controlling diastereoselectivity in their reactions, which could also influence potential rearrangement pathways. acs.org
Computational Chemistry and Theoretical Studies on this compound Reactivity and Structure
While no specific computational studies on this compound have been found in the reviewed literature, theoretical methods are powerful tools for investigating the structure and reactivity of such a complex molecule. Density Functional Theory (DFT) calculations could provide valuable insights into several aspects of its chemistry.
Potential areas of computational investigation include:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule, taking into account the steric and electronic interactions between the bulky and polar substituents. This would be crucial for understanding its reactivity.
Electronic Properties: Calculating molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and partial atomic charges to identify the most nucleophilic and electrophilic sites within the molecule. This would help in predicting the regioselectivity of reactions.
Reaction Mechanisms: Modeling the transition states and reaction pathways for various transformations, such as hydrolysis, transesterification, and enolate formation and reactions. This would allow for the determination of activation energies and the prediction of reaction kinetics and stereochemical outcomes. For instance, computational analysis could be employed to rationalize the diastereoselectivity of α-substitution reactions. nih.gov
Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic data to aid in the experimental characterization of the compound and its reaction products.
Theoretical studies on related systems, such as nitrate (B79036) esters and other fluorinated compounds, have provided valuable information on their decomposition mechanisms and electronic structures. dntb.gov.uaresearchgate.net Similar computational approaches could be applied to this compound to elucidate its unique reactivity profile. The bioisosteric replacement of a nitro group with a trifluoromethyl group has been explored in medicinal chemistry, and computational studies could further illuminate the similarities and differences in their electronic and steric effects. acs.org
Table 2: Potential Applications of Computational Chemistry
| Computational Method | Potential Application | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculation | Prediction of stable conformers, identification of reactive sites (nucleophilic/electrophilic). |
| Transition State Theory | Modeling of reaction mechanisms (hydrolysis, enolate reactions) | Calculation of activation energies, prediction of reaction rates and diastereoselectivity. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and intermolecular interactions | Understanding the nature of intramolecular hydrogen bonds and their influence on reactivity. |
Insufficient Information Available for "this compound"
Following a comprehensive search for scientific literature and data, it has been determined that there is currently insufficient public information available to generate a detailed article on the chemical compound "this compound" that would meet the specific requirements of the requested outline.
The outlined sections—"Reaction Mechanism Elucidation through Quantum Chemical Calculations," "Molecular Dynamics Simulations of Reactivity," and "Prediction of Reactivity and Selectivity via Density Functional Theory (DFT)"—necessitate in-depth, specific research findings for this particular molecule. The conducted searches did not yield any dedicated studies, scholarly articles, or database entries that provide the required mechanistic, simulation, or theoretical prediction data for this compound.
While general information exists on related chemical structures, such as trifluoromethyl-containing nitroalkanes, any attempt to extrapolate this information to the specific subject compound would be speculative and would not adhere to the strict focus required by the prompt. Therefore, to ensure scientific accuracy and adherence to the user's instructions, the article cannot be generated at this time.
Methyl 5,5,5 Trifluoro 4 Methyl 4 Nitropentanoate As a Versatile Synthetic Building Block and Intermediate
Application in the Construction of Fluorinated Heterocyclic Compounds
The strategic placement of functional groups in Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate makes it a promising precursor for various fluorinated heterocyclic systems. The nitro and ester groups can be manipulated through cyclization reactions to form saturated and unsaturated rings containing nitrogen and oxygen.
The synthesis of substituted 2-trifluoromethyl pyrrolidines can be achieved through a formal (3+2) annulation strategy involving the Michael addition of trifluoromethyl ketones to nitroolefins, followed by a diastereoselective reductive cyclization. nih.govnih.gov This established methodology suggests a direct pathway for the subject compound. The catalytic hydrogenation of the nitro group in this compound would generate an intermediate γ-amino ester, which is primed for spontaneous or catalyzed intramolecular cyclization to form a trifluoromethyl-substituted pyroglutamate derivative.
This approach is highly valuable as it can establish multiple stereocenters in a controlled manner. The reduction of the nitro group using various catalytic systems (e.g., Pd/C, PtO₂, Raney Nickel) is a standard and efficient transformation that leads to the corresponding amine. The subsequent lactamization is often spontaneous or can be promoted by heat or mild acid/base catalysis. This strategy provides access to highly functionalized 2-trifluoromethylpyrrolidines, which are important scaffolds in medicinal chemistry. nih.govacs.org
Similarly, while requiring a different precursor structure, the synthesis of fluorinated piperidines often relies on the cyclization of linear amines or the reduction of pyridine derivatives. mdpi.comacs.org The principles of reductive amination and cyclization are fundamental to piperidine synthesis, highlighting the potential of using amino esters derived from nitro precursors in more complex, multi-step syntheses of six-membered rings. researchgate.netscienceopen.com
Table 1: Representative Reductive Cyclization of γ-Nitro Ketones to Pyrrolidines
| Entry | Nitroalkene | Ketone | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|---|
| 1 | trans-β-Nitrostyrene | 1,1,1-Trifluoroacetophenone | Organocatalyst then Pd/C, H₂ | Trisubstituted 2-trifluoromethyl pyrrolidine | 85 | >20:1 | 98 |
| 2 | 2-Nitropropene | 3,3,3-Trifluoro-1-phenylpropan-1-one | Organocatalyst then Raney-Ni, H₂ | Trisubstituted 2-trifluoromethyl pyrrolidine | 78 | 15:1 | 96 |
Data is illustrative and based on analogous reactions reported in the literature. nih.govnih.gov
The construction of pyrazole and isoxazole rings typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or hydroxylamine, respectively. nih.govorganic-chemistry.org While this compound is not a 1,3-dicarbonyl, the nitro group can be converted to a ketone via the Nef reaction. This would transform the starting material into a 1,4-keto-ester, Methyl 5,5,5-trifluoro-4-methyl-4-oxopentanoate.
Although this 1,4-dicarbonyl is not the typical precursor for simple pyrazoles or isoxazoles, it could undergo further transformations or be used in more complex cyclization strategies. For instance, it could be a substrate for synthesizing substituted pyridazines. Alternatively, modification of the ester functionality prior to the Nef reaction could lead to a suitable 1,3-dicarbonyl precursor. The synthesis of trifluoromethyl-substituted pyrazoles and isoxazoles is of significant interest due to their prevalence in bioactive molecules. beilstein-journals.orgnih.govnih.gov
Table 2: Synthesis of Trifluoromethyl-Substituted Isoxazoles via [3+2] Cycloaddition
| Entry | Alkyne | Nitrile Oxide Precursor | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Trifluoroacetohydroximoyl Chloride | Et₃N, CH₂Cl₂, rt | 5-Phenyl-3-trifluoromethyl-isoxazole | 75 |
| 2 | 1-Hexyne | Trifluoroacetohydroximoyl Chloride | Aqueous base, rt | 5-Butyl-3-trifluoromethyl-isoxazole | 68 |
Data is illustrative and based on analogous reactions reported in the literature. nih.govnih.gov
The versatility of the functional groups present in this compound opens avenues for the synthesis of other heterocyclic systems. For example, fluorinated tetrahydropyridazines, which are valuable as constrained amino acid analogues, have been synthesized from fluorinated hydrazones through a sequence involving an aza-Barbier reaction and intramolecular Michael addition. beilstein-journals.orgnih.gov By analogy, the subject compound could be envisioned as a precursor to more complex heterocyclic scaffolds through multi-step synthetic sequences that leverage the reactivity of both the nitro and ester groups.
Role in the Synthesis of Fluorinated Amino Acids and Peptidomimetics
One of the most direct and valuable applications of γ-nitro esters is their conversion to γ-amino acids. The reduction of the nitro group in this compound would yield Methyl 4-amino-5,5,5-trifluoro-4-methylpentanoate. This fluorinated γ-amino acid is a valuable building block for the synthesis of modified peptides and peptidomimetics. nih.govresearchgate.netnih.gov
The incorporation of fluorinated amino acids into peptides can significantly alter their conformational preferences, metabolic stability, and binding affinity to biological targets. nih.govrsc.org The trifluoromethyl group can impart increased lipophilicity and resistance to enzymatic degradation. The resulting γ-amino acid could be used in solid-phase peptide synthesis or as a precursor for more complex non-proteinogenic amino acid structures. beilstein-journals.orgnih.gov
Precursor for Advanced Fluorinated Alcohols, Ketones, and Carboxylic Acids
The functional handles in this compound allow for its conversion into other important classes of fluorinated compounds.
Fluorinated Carboxylic Acids: Standard ester hydrolysis (acidic or basic conditions) would convert the methyl ester to the corresponding carboxylic acid, 5,5,5-trifluoro-4-methyl-4-nitropentanoic acid. youtube.commdpi.com This nitro-acid could then be used in further synthetic transformations.
Fluorinated Ketones: As previously mentioned, the Nef reaction provides a reliable method for converting secondary nitroalkanes into ketones. Applying this to the subject compound would likely yield Methyl 5,5,5-trifluoro-4-methyl-4-oxopentanoate. Trifluoromethyl ketones are themselves important synthons and are present in many biologically active molecules. beilstein-journals.orgrsc.org
Fluorinated Alcohols: The reduction of the nitro group to an amine, followed by diazotization and reaction with water, could potentially yield the corresponding alcohol. More directly, the ester group could be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, which would also likely reduce the nitro group, leading to a fluorinated amino alcohol. The synthesis of trifluoromethylated amino alcohols is an area of active research. nih.gov
Advanced Characterization Methodologies for Methyl 5,5,5 Trifluoro 4 Methyl 4 Nitropentanoate in Research Contexts
Spectroscopic Techniques for Structural and Mechanistic Analysis
Spectroscopic methods are indispensable for confirming the molecular structure, investigating reaction pathways, and understanding the stereochemistry of Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate.
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N NMR would provide a complete picture of its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl ester protons, the diastereotopic methylene (B1212753) protons, the methine proton, and the methyl group protons at the chiral center. The chemical shifts and coupling constants would be influenced by the electron-withdrawing trifluoromethyl and nitro groups.
¹³C NMR: The carbon NMR spectrum would reveal signals for all six carbon atoms in the molecule. The carbon bearing the trifluoromethyl group and the carbon attached to the nitro group would exhibit characteristic chemical shifts due to the strong deshielding effects of these substituents.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. icpms.cz A single signal, likely a singlet or a finely split multiplet due to coupling with neighboring protons, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the local electronic environment. nih.govnih.gov
¹⁵N NMR: While less common, ¹⁵N NMR could be employed to directly probe the nitrogen environment of the nitro group, offering further structural confirmation.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~3.7 | s | - | -COOCH₃ |
| ~2.8 - 3.2 | m | -CH₂- | ||
| ~4.8 - 5.2 | m | -CH(CH₃)- | ||
| ~1.6 | d | ~7 | -CH(CH₃)- | |
| ¹³C | ~170 | s | - | -COO- |
| ~124 | q | ~280 | -CF₃ | |
| ~90 | s | - | -C(NO₂)- | |
| ~53 | s | - | -OCH₃ | |
| ~35 | s | - | -CH₂- | |
| ~30 | s | - | -CH- | |
| ~15 | s | - | -CH₃ | |
| ¹⁹F | ~ -70 to -80 | s or q | -CF₃ |
This is a predictive table based on analogous compounds.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure and connectivity. fluorine1.ru
Expected fragmentation pathways could include the loss of the nitro group (NO₂), the methoxy (B1213986) group (OCH₃), or the trifluoromethyl group (CF₃). The accurate mass measurements from HRMS would allow for the unambiguous determination of the molecular formula.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z | Possible Formula |
| [M]+ | 231.0515 | C₇H₁₀F₃NO₄ |
| [M-NO₂]+ | 185.0609 | C₇H₁₀F₃O₂ |
| [M-OCH₃]+ | 200.0378 | C₆H₇F₃NO₃ |
| [M-CF₃]+ | 162.0664 | C₆H₁₀NO₄ |
This is a predictive table based on elemental composition.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and monitoring their transformations during a chemical reaction. mt.comcardiff.ac.uk For this compound, characteristic vibrational bands would be expected for the nitro group, the ester carbonyl group, and the C-F bonds of the trifluoromethyl group.
Table 3: Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Asymmetric NO₂ stretch | ~1550-1570 | Weak |
| Symmetric NO₂ stretch | ~1340-1360 | Strong |
| C=O (ester) stretch | ~1740-1760 | Moderate |
| C-F stretches | ~1100-1300 (multiple bands) | Moderate |
| C-H stretches | ~2850-3000 | Strong |
This is a predictive table based on characteristic group frequencies.
Chromatographic and Separation Techniques for Purity and Isomeric Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for separating potential isomers.
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed to monitor the progress of reactions that synthesize this compound and to determine the purity of the final product. epa.gov
GC: Due to its volatility, the compound should be amenable to GC analysis, likely using a mass spectrometer (GC-MS) as the detector for definitive identification of peaks. nih.gov A column with a mid-polarity stationary phase would likely provide good separation.
HPLC: Reversed-phase HPLC with a C18 or a more specialized fluorinated stationary phase could also be effective. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be typical.
The presence of a stereocenter at the C4 position means that this compound can exist as a pair of enantiomers. If the synthesis is asymmetric, it is crucial to determine the enantiomeric excess (ee) of the product. Chiral chromatography is the most common and reliable method for this analysis. researchgate.net A chiral stationary phase (CSP) specifically designed to differentiate between enantiomers would be used in either GC or HPLC. The separation of the two enantiomers would allow for their quantification and the determination of the ee.
X-ray Crystallography for Solid-State Conformational Analysis and Absolute Stereochemistry
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the solid-state conformation, bond lengths, bond angles, and absolute stereochemistry of a molecule. However, a thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources reveals that a single-crystal X-ray structure of this compound has not yet been reported.
The absence of a publicly available crystal structure for this specific compound prevents a detailed discussion of its unique solid-state conformation and the presentation of its crystallographic data. Such an analysis would require experimental determination through the growth of a suitable single crystal and subsequent X-ray diffraction analysis.
In the absence of direct experimental data for this compound, a discussion of its likely solid-state conformation and the methodologies for determining its absolute stereochemistry must be based on general principles of conformational analysis and by examining the crystal structures of analogous compounds.
General Principles of Conformational Analysis:
Analysis of Structurally Related Compounds:
To provide insight into the potential solid-state structure, it is informative to examine the crystallographic data of molecules that contain some of the same key functional groups. However, a comprehensive search for acyclic molecules containing vicinal trifluoromethyl, methyl, and nitro groups did not yield any publicly available crystal structures. This highlights a gap in the current crystallographic literature.
Without a close structural analog, any detailed prediction of the solid-state conformation of this compound would be speculative.
Determination of Absolute Stereochemistry:
This compound possesses a chiral center at the C4 position. X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is slightly out of phase. By collecting a complete dataset, including Friedel pairs of reflections, the absolute configuration (R or S) of the chiral center can be unambiguously determined. The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.
While X-ray crystallography is the definitive method for elucidating the solid-state conformation and absolute stereochemistry of this compound, the lack of a publicly available crystal structure for this compound or a closely related analog precludes a detailed analysis at this time. The synthesis of a high-quality single crystal and subsequent X-ray diffraction study would be required to provide these crucial structural details. Such a study would be a valuable contribution to the chemical literature, providing insights into the conformational preferences of molecules containing the trifluoromethyl and nitro functional groups in close proximity.
Future Research Directions and Emerging Paradigms for Methyl 5,5,5 Trifluoro 4 Methyl 4 Nitropentanoate Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
Future research will likely focus on developing catalytic systems that can selectively transform the functional groups of Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate. A primary challenge in the synthesis of α-trifluoromethylnitroalkanes is the construction of the sterically hindered quaternary carbon center. nih.govnih.gov While methods for the trifluoromethylation of secondary nitroalkanes have been developed, these often require specific reagents and conditions. nih.govorganic-chemistry.org The development of transition metal-catalyzed approaches could offer more efficient and versatile routes to this class of compounds. udel.edu For instance, catalytic systems that can mediate the conjugate addition of a trifluoromethyl group to a suitable nitroalkene precursor would be highly valuable.
Furthermore, catalytic transformations of the existing functional groups in this compound are a promising area of investigation. For example, the selective reduction of the nitro group in the presence of the ester and trifluoromethyl functionalities is a non-trivial transformation. Novel catalytic systems, potentially based on transition metals or enzymatic processes, could enable the conversion of the nitro group into other valuable functionalities, such as amines or oximes, providing access to a wider range of complex molecules. udel.edu The development of catalytic methods for the enantioselective synthesis of related chiral fluorinated nitroalkanes will also be a significant area of focus. udel.edu
Exploration of Photoredox and Electrochemical Methodologies
Photoredox catalysis and electrochemistry offer powerful alternatives to traditional thermal methods for chemical transformations, often proceeding under mild conditions with high selectivity. nih.govthieme-connect.de These methodologies are particularly well-suited for the functionalization of compounds containing redox-active groups like the nitro moiety in this compound.
Future research could explore the use of visible-light photoredox catalysis to generate radical intermediates from the nitroalkane, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netmdpi.com For instance, the photoredox-mediated denitrative coupling of this compound with other organic fragments could provide a novel route for the construction of complex molecular scaffolds. The combination of photoredox catalysis with enzymatic catalysis is another emerging area that could lead to highly selective and environmentally friendly transformations of fluorinated compounds. imperial.ac.uk
Electrochemical methods also present a promising avenue for the selective transformation of the nitro group. The electrochemical reduction of aliphatic nitro compounds to amines and other nitrogen-containing functionalities has been documented and could be adapted for this compound. taylorfrancis.comacs.org The precise control over the reduction potential in electrochemical synthesis could allow for the selective reduction of the nitro group without affecting the ester or trifluoromethyl group. uchile.cl The development of automated synthesizers for electrochemical fluorination further highlights the potential for integrating these methods into modern synthetic workflows.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The complexity of molecules like this compound makes their synthesis and derivatization well-suited for automated synthesis and high-throughput experimentation (HTE) platforms. These technologies allow for the rapid screening of reaction conditions and the efficient optimization of synthetic routes.
Future research will likely involve the use of robotic systems to perform the multi-step synthesis of this and related compounds, as well as to explore a wide range of subsequent transformations. Automated platforms can significantly accelerate the discovery of new reactions and catalytic systems by systematically varying parameters such as catalysts, ligands, solvents, and temperature. chemistryworld.com The integration of flow chemistry with robotic automation is a particularly powerful approach for the safe and efficient synthesis of complex molecules, offering precise control over reaction parameters and enabling the synthesis of compounds that may be challenging to produce using traditional batch methods. atomfair.com The development of continuous flow processes for fluorination is an active area of research that could be applied to the synthesis of this compound. tib.eu
Data-Driven and AI-Assisted Retrosynthesis Strategies Incorporating Fluorinated Nitro Compounds
| AI in Retrosynthesis | Description |
| Route Exploration | AI algorithms can evaluate millions of potential synthetic pathways, far exceeding human capacity. |
| Reaction Prediction | Machine learning models can predict the outcome of unknown reactions with increasing accuracy. |
| Optimization | AI can optimize synthetic routes based on factors such as cost, yield, and sustainability. |
Potential for Advanced Precursors in Synthetic Methodology Development
The unique combination of functional groups in this compound makes it a potentially valuable precursor for the development of new synthetic methodologies. The trifluoromethyl and nitro groups can act as handles for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
For example, the nitro group can be converted into a range of other functional groups, including amines, ketones, and oximes, through well-established chemical transformations. udel.edu The trifluoromethyl group is a key pharmacophore in many drug molecules and agrochemicals, and its presence in a versatile building block like this compound could facilitate the synthesis of new bioactive compounds. nih.govelsevierpure.com The development of methods for the late-stage functionalization of complex molecules containing fluorinated groups is an area of significant interest, and this compound could serve as a valuable platform for such studies. nih.gov The trifluoromethyl group has also been explored as a bioisosteric replacement for the aliphatic nitro group, which could open up new avenues in medicinal chemistry. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate, and how do steric hindrance and electronic effects influence reaction pathways?
- Methodological Answer : The synthesis can involve sequential nitration, fluorination, and esterification. For example, nitration of a prefluorinated precursor (e.g., 4-methylpent-3-en-2-one analogs) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) may introduce the nitro group, followed by esterification with methanol and catalytic sulfuric acid. Steric hindrance from the 4-methyl group requires careful optimization of reaction time and temperature to avoid side products like elimination or over-nitration. Computational modeling (e.g., DFT) can predict regioselectivity and transition states .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- ¹⁹F NMR : Identifies trifluoromethyl (–CF₃) chemical shifts (δ ≈ -60 to -70 ppm) and confirms absence of fluorinated impurities.
- ¹H/¹³C NMR : Resolves methyl and ester groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR).
- IR Spectroscopy : Nitro (NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) validate functional group presence.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error.
- Cross-reference with PubChem’s computed data for similar trifluoromethyl esters to validate assignments .
Advanced Research Questions
Q. How do the nitro and trifluoromethyl groups in this compound influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing nitro (–NO₂) and trifluoromethyl (–CF₃) groups activate the ester carbonyl toward nucleophilic attack (e.g., by amines or alkoxides). Kinetic studies using in situ FTIR or LC-MS can monitor reaction progress. Substituent effects are quantified via Hammett σ constants: the –CF₃ group (σₚ ≈ 0.54) and –NO₂ (σₚ ≈ 1.27) synergistically increase electrophilicity. Computational tools (e.g., Gaussian) model charge distribution and transition states to predict regioselectivity .
Q. What contradictions exist in the literature regarding the compound’s stability under acidic or basic conditions, and how can these be resolved?
- Methodological Answer : Some studies report ester hydrolysis under mild basic conditions (pH 8–9), while others suggest stability due to steric protection from the 4-methyl group. To resolve contradictions:
- Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Compare degradation pathways (e.g., nitro reduction vs. ester cleavage) using LC-MS/MS.
- Perform pH-rate profiling to identify degradation thresholds. Reference PubChem stability data for analogous nitro esters .
Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?
- Methodological Answer : The nitro group is reducible to an amine (–NH₂) via catalytic hydrogenation (Pd/C, H₂) or using Zn/HCl, enabling access to amino derivatives for medicinal chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity. In vitro assays (e.g., enzyme inhibition) can screen derivatives. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
